molecular formula C14H25NO B14682954 N-[4-(cyclopentylmethyl)cyclohexyl]acetamide CAS No. 37875-17-5

N-[4-(cyclopentylmethyl)cyclohexyl]acetamide

Cat. No.: B14682954
CAS No.: 37875-17-5
M. Wt: 223.35 g/mol
InChI Key: BZVBMYRKXZURRM-UHFFFAOYSA-N
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Description

N-[4-(cyclopentylmethyl)cyclohexyl]acetamide is an organic compound with the molecular formula C14H25NO It is a derivative of acetamide, where the acetamide group is attached to a cyclohexyl ring substituted with a cyclopentylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyclopentylmethyl)cyclohexyl]acetamide typically involves the reaction of cyclohexylamine with acetic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyclopentylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.

Scientific Research Applications

N-[4-(cyclopentylmethyl)cyclohexyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(cyclopentylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexylacetamide: Similar structure but lacks the cyclopentylmethyl group.

    N-cyclopentylacetamide: Similar structure but lacks the cyclohexyl group.

    Cyclohexylamine: A precursor in the synthesis of N-[4-(cyclopentylmethyl)cyclohexyl]acetamide.

Uniqueness

This compound is unique due to the presence of both cyclohexyl and cyclopentylmethyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-[4-(cyclopentylmethyl)cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO/c1-11(16)15-14-8-6-13(7-9-14)10-12-4-2-3-5-12/h12-14H,2-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVBMYRKXZURRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)CC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700523
Record name N-[4-(Cyclopentylmethyl)cyclohexyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37875-17-5
Record name N-[4-(Cyclopentylmethyl)cyclohexyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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